molecular formula C18H14F3N3O2S B11481624 4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11481624
M. Wt: 393.4 g/mol
InChI Key: JZKAIINNQQYZNW-UHFFFAOYSA-N
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Description

4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the reaction of succinic anhydride with 3-(trifluoromethyl)benzeneamine in glacial acetic acid. The reaction mixture is stirred at room temperature for 6-8 hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-2-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific chemical structure, which includes a thiazine ring and trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

4-oxo-2-phenylimino-N-[3-(trifluoromethyl)phenyl]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)11-5-4-8-13(9-11)22-16(26)14-10-15(25)24-17(27-14)23-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,22,26)(H,23,24,25)

InChI Key

JZKAIINNQQYZNW-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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